molecular formula C12H15N5O2S B285367 Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-

Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-

Cat. No.: B285367
M. Wt: 293.35 g/mol
InChI Key: YYYRWXOOCWTVJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- is not fully understood. However, it is thought to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in the development of inflammation and pain.
Biochemical and Physiological Effects:
Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which play a role in the development of oxidative stress. Additionally, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- for lab experiments is its relatively low toxicity. It has been found to have low cytotoxicity towards a variety of cell lines, making it a safe compound to work with. Additionally, it is relatively easy to synthesize and purify, making it a convenient compound to use in research. However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are a number of potential future directions for research on Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]-. One area of interest is its potential as a treatment for inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Additionally, it may have potential as an antimicrobial agent for the treatment of bacterial and fungal infections. Further research is also needed to fully understand its mechanism of action and to develop more effective methods for synthesizing and purifying the compound.

Synthesis Methods

Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-methoxyphenyl isocyanate with 1-methyl-1H-tetrazole-5-thiol in the presence of a suitable solvent and a base. The resulting product is then purified using standard techniques such as column chromatography.

Scientific Research Applications

Propanamide, N-(4-methoxyphenyl)-3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)thio]- has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, it has been found to have antimicrobial activity against a wide range of bacterial and fungal pathogens.

Properties

Molecular Formula

C12H15N5O2S

Molecular Weight

293.35 g/mol

IUPAC Name

N-(4-methoxyphenyl)-3-(1-methyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C12H15N5O2S/c1-17-12(14-15-16-17)20-8-7-11(18)13-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,13,18)

InChI Key

YYYRWXOOCWTVJO-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CN1C(=NN=N1)SCCC(=O)NC2=CC=C(C=C2)OC

solubility

28.8 [ug/mL]

Origin of Product

United States

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